![molecular formula C36H22O B8248773 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B8248773.png)
4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan is a complex organic compound that has garnered attention in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient electroluminescent characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the naphthalene, anthracene, and dibenzo[b,d]furan units. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF) under inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan has several scientific research applications:
Wirkmechanismus
The mechanism by which 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan exerts its effects in OLEDs involves the efficient transport of electrons and holes to the emitting layer. The compound’s molecular structure allows for balanced charge transport, reducing energy loss and enhancing the overall efficiency of the device . The molecular targets include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, which are crucial for the electroluminescent process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(Naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan stands out due to its balanced hole and electron transporting properties, which are essential for achieving high efficiency and low roll-off in OLEDs. Its structural configuration provides a unique combination of thermal stability and suitable energy levels, making it a valuable material in the field of organic electronics .
Eigenschaften
IUPAC Name |
4-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O/c1-2-11-24-22-25(21-20-23(24)10-1)34-27-13-3-5-15-29(27)35(30-16-6-4-14-28(30)34)32-18-9-17-31-26-12-7-8-19-33(26)37-36(31)32/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACPMCKPDULTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate](/img/structure/B8248704.png)
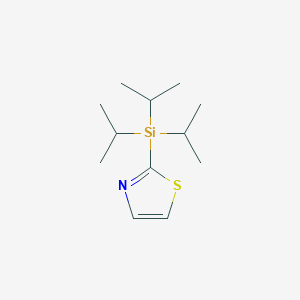
![Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate](/img/structure/B8248713.png)
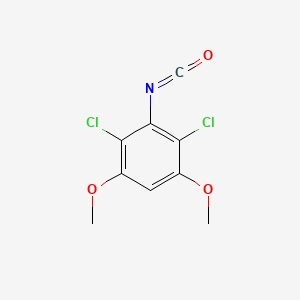
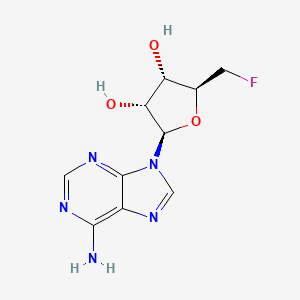
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8248728.png)
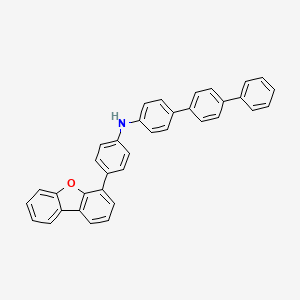
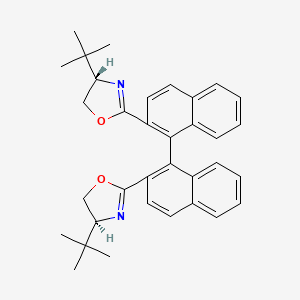
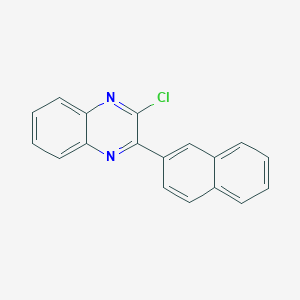
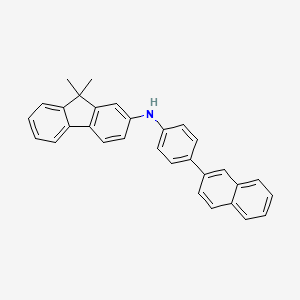
![4-[3,5-bis[4-(hydrazinecarbonyl)-3-propoxyphenyl]phenyl]-2-propoxybenzohydrazide](/img/structure/B8248780.png)
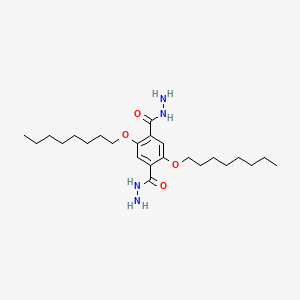
![N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B8248807.png)
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)
